

# understanding the branched structure of isooctanoic acid

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## Compound of Interest

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An In-depth Technical Guide to the Branched Structure of **Isooctanoic Acid**

## Introduction: Defining "Isooctanoic Acid"

The term "**isooctanoic acid**" can be ambiguous as it is used in industrial and chemical contexts to refer to different branched-chain carboxylic acids. Primarily, it can denote isomers of an eight-carbon acid ( $C_8H_{16}O_2$ ) or, more commonly in commercial applications, a complex mixture of nine-carbon isomers ( $C_9H_{18}O_2$ ).

- C8 Isomers: This includes molecules like 6-methylheptanoic acid. The CAS number 25103-52-0 is often associated with this group of isomers.[\[1\]](#)[\[2\]](#)
- C9 Isomers (Isononanoic Acid): Commercially, "**isooctanoic acid**" often refers to a mixture of C9 isomers, with 3,5,5-trimethylhexanoic acid being the predominant component (around 90%).[\[3\]](#) This mixture is produced from precursors related to isooctane. This guide will focus primarily on this industrially significant C9 variant, while acknowledging the C8 structures to provide a comprehensive overview.

The branched structure of these acids imparts unique properties compared to their linear counterparts, such as lower viscosity, enhanced oxidative stability, and reduced volatility, making them valuable in a range of applications from lubricants and cosmetics to pharmaceutical synthesis.[\[3\]](#)

## Chemical Structure and Isomerism

The defining characteristic of **isooctanoic acid** is its non-linear, branched carbon chain. This branching significantly influences its physical and chemical behavior.

## Predominant C9 Isomer: 3,5,5-Trimethylhexanoic Acid

The most common commercial form of **isooctanoic acid** is a mixture rich in 3,5,5-trimethylhexanoic acid.<sup>[3]</sup> Its structure features a six-carbon hexanoic acid backbone with three methyl group branches at positions 3, 5, and 5.

**Figure 1:** Structure of 3,5,5-Trimethylhexanoic Acid.

## Representative C8 Isomer: 6-Methylheptanoic Acid

When "**isooctanoic acid**" refers to a C8 structure, 6-methylheptanoic acid is a common example. It consists of a seven-carbon heptanoic acid chain with a single methyl group at the 6th carbon.<sup>[1][4]</sup>

**Figure 2:** Structure of 6-Methylheptanoic Acid.

## Physicochemical Properties

The quantitative properties of **isooctanoic acid** vary depending on the specific isomer or mixture. The following tables summarize key data for both the C9 and C8 variants.

### Table 1: Physicochemical Data for Isononanoic Acid (C9 Isomer Mixture)

Property	Value	Source(s)
CAS Number	26896-18-4, 3302-10-1	[3]
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub>	[3]
Molecular Weight	158.24 g/mol	[3]
Appearance	Clear, colorless to pale yellow oily liquid	[3]
Boiling Point	253.4 °C at 760 mmHg	[3]
Density	0.919 g/cm <sup>3</sup>	[3]
Flash Point	129.7 °C	[3]
Vapor Pressure	0.0057 mmHg at 25°C	[3]
Solubility	Sparingly soluble in water; miscible with organic solvents	[3]
Refractive Index	1.439	[3]
ACD/LogP	3.25	[3]

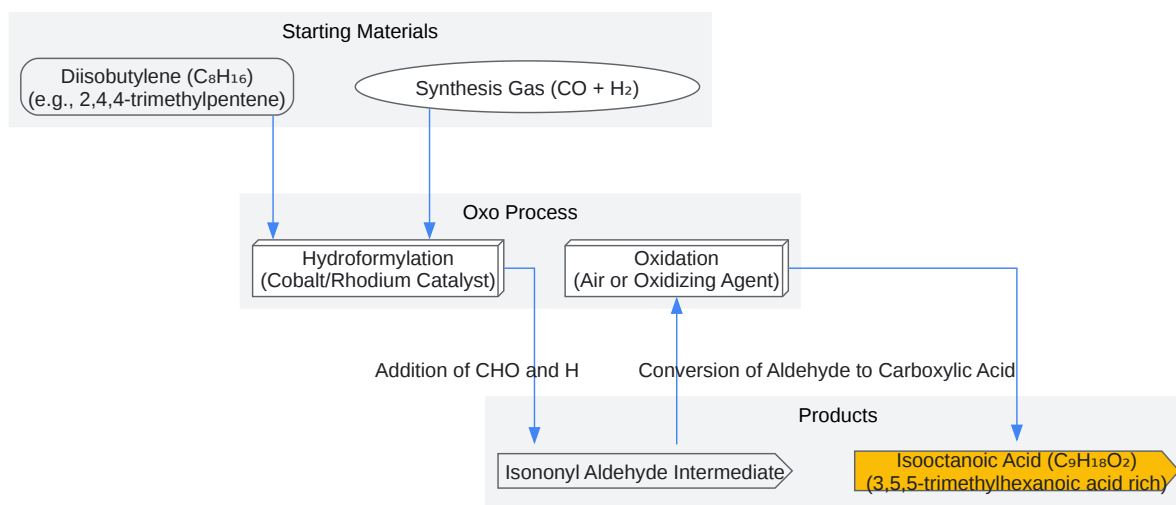
**Table 2: Physicochemical Data for Isooctanoic Acid (C<sub>8</sub> Isomers, e.g., 6-Methylheptanoic Acid)**

Property	Value	Source(s)
CAS Number	25103-52-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C8H16O2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	144.21 g/mol	<a href="#">[2]</a>
Appearance	Colorless liquid	<a href="#">[1]</a>
Boiling Point	186-188 °C	<a href="#">[5]</a>
Melting Point	-33 °C	<a href="#">[5]</a>
Density	~0.91 g/cm <sup>3</sup>	<a href="#">[5]</a> <a href="#">[6]</a>
Flash Point	85 °C (closed cup)	<a href="#">[5]</a>
Solubility	Sparingly soluble in water	<a href="#">[1]</a>
Refractive Index	1.421 - 1.425 (at 20°C)	<a href="#">[5]</a> <a href="#">[6]</a>
ACD/LogP	2.72	<a href="#">[1]</a>

## Industrial Synthesis

The primary route for industrial-scale production of **isooctanoic acid** (C9 mixture) is the oxo process, also known as hydroformylation, followed by oxidation.[\[3\]](#) This method is favored for its economic viability and scalability.[\[7\]](#)

The process begins with diisobutylene, a branched C8 alkene, which undergoes hydroformylation to produce isononyl aldehydes. These aldehydes are then oxidized to yield the final **isooctanoic acid** mixture.[\[3\]](#)



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**Figure 3:** Industrial synthesis workflow for **Isooctanoic Acid** via the Oxo Process.

## Experimental Protocols

### Protocol: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the analysis of **isooctanoic acid**, adapted from methodologies for similar organic acids.[8][9]

- Objective: To separate and quantify **isooctanoic acid** in a sample matrix.
- Instrumentation:
  - HPLC system with a UV detector.

- Reverse-phase column (e.g., Newcrom R1 or standard C18).[8]
- Reagents:
  - Acetonitrile (MeCN), HPLC grade.
  - Deionized water, 18 MΩ·cm.
  - Phosphoric acid (H<sub>3</sub>PO<sub>4</sub>) or Formic acid for MS-compatible methods.[9]
- Procedure:
  - Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 50:50 MeCN:Water + 0.1% Phosphoric Acid).[9][10] The exact ratio should be optimized to achieve adequate retention and separation.
  - Standard Preparation: Prepare a stock solution of **isooctanoic acid** of known concentration in the mobile phase. Create a series of calibration standards by serial dilution.
  - Sample Preparation: Dissolve or dilute the sample in the mobile phase. Filter through a 0.45 μm syringe filter to remove particulates.
  - Chromatographic Conditions:
    - Column: Newcrom R1 or equivalent C18, 5 μm, 4.6 x 150 mm.[8][10]
    - Mobile Phase: As prepared above.
    - Flow Rate: 1.0 mL/min.
    - Injection Volume: 10-20 μL.
    - Column Temperature: 25-30 °C.
    - Detection: UV at 210 nm.[10]

- Analysis: Inject the standards and samples. Identify the **isooctanoic acid** peak by comparing the retention time with that of the standard. Quantify using the calibration curve generated from the standards.

## Protocol: Catalytic Oxidation of Isooctyl Aldehyde

This protocol outlines the key steps for the laboratory-scale synthesis of **isooctanoic acid** by oxidizing the corresponding aldehyde, a common industrial step.[\[11\]](#)

- Objective: To synthesize **isooctanoic acid** from isooctyl aldehyde (isononyl aldehyde).
- Materials:
  - Isooctyl aldehyde (reaction raw material).
  - Oxygen-containing gas (e.g., air or pure O<sub>2</sub>).
  - Catalyst (e.g., nano-silver/sulfonated graphene as described in patent CN108250069B).[\[11\]](#)
  - Solvent (optional, e.g., n-octanoic acid or **isooctanoic acid** itself).[\[11\]](#)
  - Reaction vessel with gas inlet, stirrer, and temperature control.
- Procedure:
  - Reactor Setup: Charge the reaction vessel with the isooctyl aldehyde. If using a solvent, add it to achieve a raw material mass fraction of 25-50 wt%.[\[11\]](#)
  - Catalyst Addition: Add the catalyst to the reaction mixture. The mass fraction of the catalyst should be in the range of 20-80 ppm.[\[11\]](#)
  - Reaction Initiation: Heat the mixture to the desired reaction temperature (e.g., 60-100°C, temperature may vary based on catalyst and pressure).
  - Oxidation: Bubble the oxygen-containing gas through the stirred reaction mixture. The molar ratio of isooctylaldehyde to oxygen should be maintained between 1:0.5 and 1:1.0.[\[11\]](#)

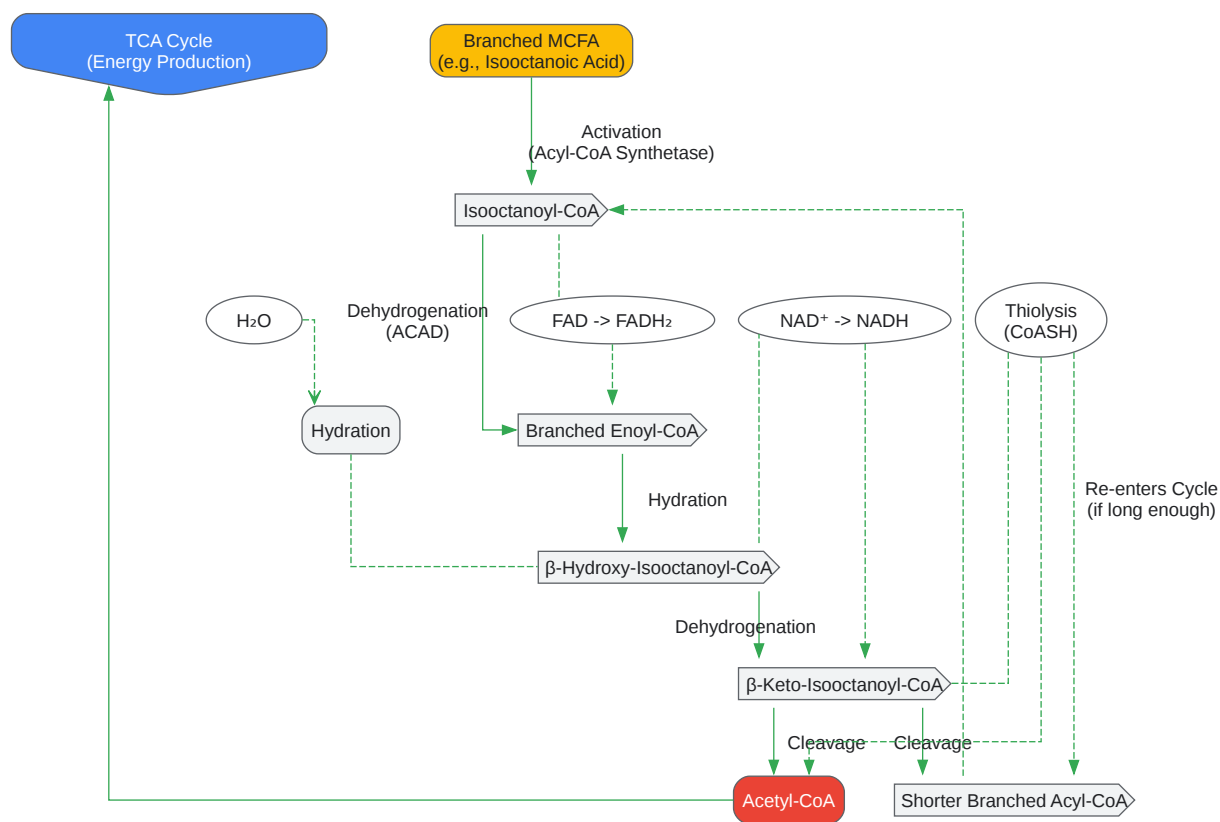
- Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing for the disappearance of the aldehyde and the appearance of the carboxylic acid using techniques like GC-FID or titration.
- Workup: Once the reaction is complete (typically 3-9 hours), cool the mixture.<sup>[11]</sup> The catalyst can be removed by filtration. If a different solvent was used, it may need to be removed by distillation. The resulting product is crude **isooctanoic acid**, which can be further purified by vacuum distillation.

## Metabolic Pathways and Relevance in Drug Development

As a branched medium-chain fatty acid (MCFA), **isooctanoic acid**'s metabolism is of interest to drug development professionals, particularly in the context of metabolic disorders and pharmacokinetics. MCFA are primarily metabolized in the liver via mitochondrial  $\beta$ -oxidation.<sup>[12]</sup>

The branched structure of **isooctanoic acid** can influence its rate and pathway of metabolism compared to linear fatty acids like octanoic acid. The  $\beta$ -oxidation of branched-chain acids can be more complex and may require additional enzymatic steps, potentially leading to the formation of unique metabolites. For instance, accumulation of intermediates like 3-oxooctanoic acid can be a biomarker for metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.<sup>[13]</sup>





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**Figure 4:** Simplified pathway of mitochondrial  $\beta$ -oxidation for a branched MCFA.

Understanding how the branched structure affects metabolism is crucial for:

- Pharmacokinetics: The rate of clearance and metabolic profile of a drug containing an **isooctanoic acid** moiety.
- Toxicology: Assessing the potential for accumulation of unusual or toxic metabolites.
- Drug Design: Using the carboxylic acid group as a pharmacophore, while being aware of potential metabolic liabilities. The use of bioisosteres to replace carboxylic acids is an active area of research to circumvent issues with metabolism and membrane diffusion.<sup>[14]</sup>
- Therapeutics: Investigating the effects of MCFAs on cellular metabolism in diseases like cancer or inherited metabolic disorders.<sup>[15]</sup>

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